

Technical Guide: Material Safety Data Sheet for 1-Chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-4-ethoxybenzene

Cat. No.: B166472

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, physical, and chemical data for **1-Chloro-4-ethoxybenzene** (CAS No. 622-61-7). The information is compiled from various chemical and regulatory databases. It is intended to serve as a core reference for laboratory personnel and professionals engaged in research and development.

Section 1: Chemical Identification and Physical Properties

1-Chloro-4-ethoxybenzene is an aromatic ether. Its identity and key physical properties are summarized below.

Identifier	Value	Source
IUPAC Name	1-Chloro-4-ethoxybenzene	--INVALID-LINK--, --INVALID-LINK--
CAS Number	622-61-7	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₈ H ₉ ClO	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	156.61 g/mol	--INVALID-LINK--, --INVALID-LINK--
Appearance	Data not specified	
Odor	Data not specified	

Table 1.1: Chemical Identification of **1-Chloro-4-ethoxybenzene**

Property	Value	Source
Melting Point	21 °C	--INVALID-LINK--
Boiling Point	212 °C	--INVALID-LINK--
Density	1.121 g/mL	--INVALID-LINK--
Refractive Index	1.522	--INVALID-LINK--

Table 1.2: Physical Properties of **1-Chloro-4-ethoxybenzene**

Section 2: Hazard Identification and GHS Classification

A complete, officially harmonized GHS classification for **1-Chloro-4-ethoxybenzene** is not readily available in public databases. The following represents a potential, non-binding classification based on data for structurally similar compounds. Researchers must conduct their own risk assessments.

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)	Category 3	H335: May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazard	Category 3	H412: Harmful to aquatic life with long lasting effects

Table 2.1: Potential GHS Classification for **1-Chloro-4-ethoxybenzene**

Note: This classification is illustrative and based on related compounds. It must be verified through specific testing.

Section 3: Experimental Protocols for Safety Assessment

While specific experimental data for **1-Chloro-4-ethoxybenzene** is limited, the following sections describe the standardized OECD guidelines that are the basis for determining the toxicological and ecotoxicological properties of chemical substances.

Acute Oral Toxicity

Protocol: OECD Test Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure) or OECD Test Guideline 423 (Acute Toxic Class Method).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Principle: These methods are used to assess the adverse effects occurring within a short time of oral administration of a single dose of a substance.
- Test Animals: Typically, young adult female rats are used.

- Procedure (TG 420): A stepwise procedure is used with a small number of animals per step. Dosing is initiated at a level expected to produce some signs of toxicity without mortality. Subsequent dosing at higher or lower fixed doses (5, 50, 300, 2000 mg/kg) depends on the observed outcomes.[3]
- Procedure (TG 423): This method allows for the classification of a substance into a GHS category based on the mortality observed after sequential dosing at defined starting dose levels (e.g., 300 mg/kg, 2000 mg/kg).
- Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days. A gross necropsy is performed at the end of the study.

Skin Irritation

Protocol: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).[5][6][7][8]

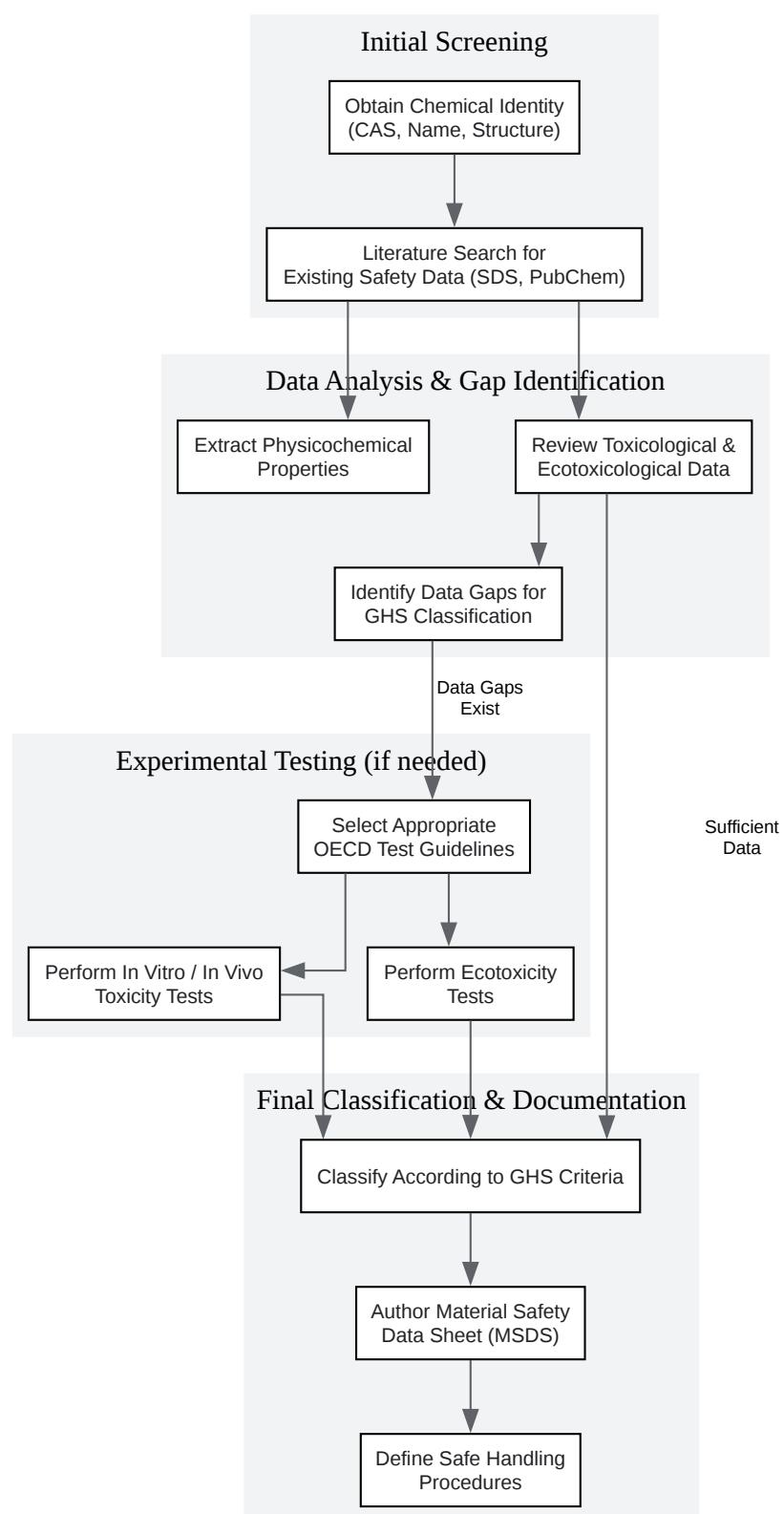
- Principle: This in vitro method assesses the potential of a chemical to cause reversible skin damage. It uses a three-dimensional human epidermis model that mimics the upper layers of human skin.[5][6][7][8]
- Procedure: The test chemical is applied topically to the surface of the reconstructed human epidermis tissue. After a defined exposure period (e.g., 60 minutes), the chemical is removed, and the tissue is incubated for a recovery period (e.g., 42 hours).[8]
- Endpoint: Cell viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies the metabolic activity of the cells. A reduction in cell viability below a certain threshold (typically $\leq 50\%$) indicates that the substance is an irritant.[6][8]

Ecotoxicity

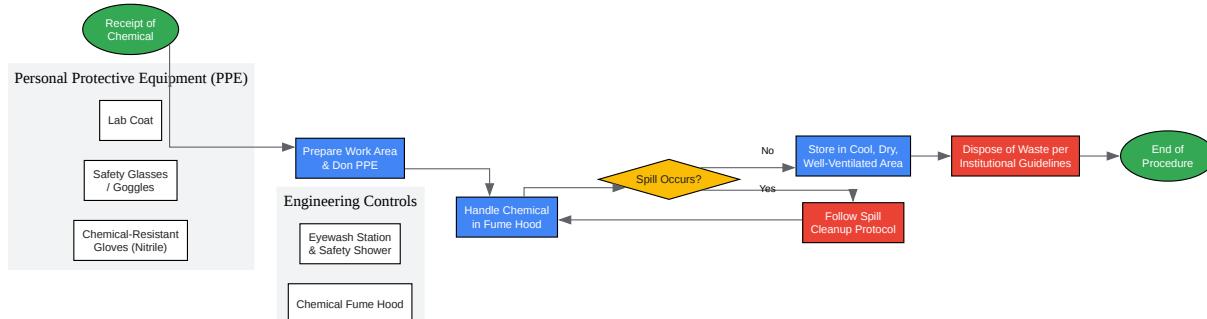
Protocol: OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test).

- Principle: This test determines the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.

- Procedure: Young daphnids are exposed to a range of concentrations of the test substance in water for 48 hours.
- Endpoint: The primary endpoint is the immobilization of the daphnids, defined as their inability to swim. The concentration that causes immobilization in 50% of the daphnid population (EC50) is calculated.


Section 4: Handling, Storage, and Disposal

Aspect	Recommendation
Handling	Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid contact with skin and eyes. Avoid inhalation of any vapors.
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[9][10]
Disposal	Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.


Table 4.1: Handling, Storage, and Disposal Recommendations

Section 5: Visualized Workflows

The following diagrams illustrate standard logical workflows for chemical safety and handling.

[Click to download full resolution via product page](#)

Caption: Chemical Hazard Assessment and MSDS Authoring Workflow.

[Click to download full resolution via product page](#)

Caption: Standard Laboratory Protocol for Safe Chemical Handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. siesascs.edu.in [siesascs.edu.in]

- 6. mbresearch.com [mbresearch.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. x-cellr8.com [x-cellr8.com]
- 9. calpaclab.com [calpaclab.com]
- 10. 622-61-7|1-Chloro-4-ethoxybenzene|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Technical Guide: Material Safety Data Sheet for 1-Chloro-4-ethoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166472#material-safety-data-sheet-msds-for-1-chloro-4-ethoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com